molecular formula C5H6BrNO B080238 4-Bromo-3,5-dimethylisoxazole CAS No. 10558-25-5

4-Bromo-3,5-dimethylisoxazole

Cat. No.: B080238
CAS No.: 10558-25-5
M. Wt: 176.01 g/mol
InChI Key: GYHZPSUAMYIFQD-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylisoxazole, also known as 3,5-dimethyl-4-bromoisoxazole, is a halogenated heterocyclic compound with the molecular formula C5H6BrNO. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethylisoxazole can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylisoxazole using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures and environmental considerations are crucial in industrial settings to ensure the safe handling of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This involves the reaction of this compound with boronic acids in the presence of a palladium catalyst.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions to modify its functional groups.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    n-Butyllithium: Used for the formation of boronic acid derivatives.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed:

    Boronic Acid Derivatives: Formed through reactions with n-butyllithium.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Bromo-3,5-dimethylisoxazole has several scientific research applications:

Comparison with Similar Compounds

    3,5-Dimethylisoxazole: A non-halogenated derivative with similar structural features.

    3,5-Dimethyl-4-isoxazolecarbaldehyde: A derivative with an aldehyde functional group.

    (3,5-Dimethylisoxazol-4-yl)methanamine: A derivative with an amine functional group.

Uniqueness: 4-Bromo-3,5-dimethylisoxazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-5(6)4(2)8-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHZPSUAMYIFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312447
Record name 4-Bromo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10558-25-5
Record name 10558-25-5
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Record name 4-Bromo-3,5-dimethylisoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethyl-1,2-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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